2-(2-Ethylmorpholin-4-yl)butanoic acid hydrochloride

Lipophilicity LogP Drug-likeness

2-(2-Ethylmorpholin-4-yl)butanoic acid hydrochloride is a synthetic morpholine-functionalized butanoic acid derivative with the molecular formula C10H20ClNO3 and a molecular weight of 237.72 g mol⁻¹. The compound incorporates a 2-ethyl substituent on the morpholine ring, introducing a chiral center and distinct steric and electronic properties relative to unsubstituted or N‑alkylated morpholine analogues.

Molecular Formula C10H20ClNO3
Molecular Weight 237.72 g/mol
CAS No. 1803571-01-8
Cat. No. B1475237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Ethylmorpholin-4-yl)butanoic acid hydrochloride
CAS1803571-01-8
Molecular FormulaC10H20ClNO3
Molecular Weight237.72 g/mol
Structural Identifiers
SMILESCCC1CN(CCO1)C(CC)C(=O)O.Cl
InChIInChI=1S/C10H19NO3.ClH/c1-3-8-7-11(5-6-14-8)9(4-2)10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H
InChIKeyITCWJHGIFNLNQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Ethylmorpholin-4-yl)butanoic Acid Hydrochloride (CAS 1803571-01-8) – A Morpholine-Containing Amino Acid Scaffold for Selective Chemical Biology and Drug-Impurity Profiling


2-(2-Ethylmorpholin-4-yl)butanoic acid hydrochloride is a synthetic morpholine-functionalized butanoic acid derivative with the molecular formula C10H20ClNO3 and a molecular weight of 237.72 g mol⁻¹ . The compound incorporates a 2-ethyl substituent on the morpholine ring, introducing a chiral center and distinct steric and electronic properties relative to unsubstituted or N‑alkylated morpholine analogues [1]. It is primarily offered as a research intermediate, a versatile small-molecule scaffold, and a drug-impurity reference standard, available from specialized chemical suppliers in milligram-to-gram quantities with typical purities of ≥95 % .

Why Generic Morpholine-Butanoic Acid Substitution Fails for 2-(2-Ethylmorpholin-4-yl)butanoic Acid Hydrochloride


Morpholine-containing butanoic acid derivatives form a broad chemical class, yet subtle variations in the position, size, and stereochemistry of ring substituents produce pronounced differences in lipophilicity, ionization, conformational preference, and target‑binding profiles. Unsubstituted morpholine analogues (e.g., 2‑morpholinobutanoic acid) display markedly lower LogP values (~ −1.8) [1], while compounds that move the morpholine attachment to the terminal carbon of the butanoic chain (e.g., 4‑morpholin‑4‑ylbutanoic acid) alter the spatial relationship between the amine and carboxylic acid groups . The 2‑ethyl substituent on the morpholine ring of the title compound simultaneously increases lipophilicity, introduces a chiral center, and restricts ring conformational dynamics—properties that cannot be replicated by simple N‑alkylation or chain‑extension approaches . Consequently, data obtained with a generic “morpholinobutanoic acid” scaffold cannot be directly extrapolated to this compound, making explicit identity verification and property characterization essential for reproducible research.

Quantitative Differentiation of 2-(2-Ethylmorpholin-4-yl)butanoic Acid Hydrochloride from Close Analogues


Elevated Lipophilicity Relative to Unsubstituted 2‑Morpholinobutanoic Acid Hydrochloride

The 2‑ethyl substituent on the morpholine ring increases lipophilicity compared with the unsubstituted analogue. The 2‑ethylmorpholine fragment alone exhibits a measured LogP of 0.53 , whereas the corresponding unsubstituted morpholine ring contributes a LogP closer to −0.86 [1]. When conjugated to the butanoic acid backbone, the unsubstituted 2‑morpholinobutanoic acid hydrochloride displays a LogP of −1.81 [2]. Although an experimentally determined LogP for the title compound is not yet available in the public domain, the additive contribution of the 2‑ethyl group is expected to shift the LogP upward by approximately 1.3–1.9 log units, placing the compound in a more favourable lipophilicity range for membrane permeability while retaining aqueous solubility appropriate for biochemical assay conditions.

Lipophilicity LogP Drug-likeness

Introduction of a Chiral Center and Conformational Restriction Absent in Non-Ethylated Analogues

The 2‑ethyl group creates a stereogenic center at the C2 position of the morpholine ring, a feature entirely absent in 2‑morpholinobutanoic acid (CAS 87439‑09‑6), 4‑morpholin‑4‑ylbutanoic acid (CAS 5807‑09‑0), and 3‑methyl‑2‑(morpholin‑4‑yl)butanoic acid hydrochloride (CAS 161837‑11‑2), where chirality, if present, resides on the butanoic acid backbone rather than the morpholine ring . The ethyl group also imposes greater conformational restriction on the morpholine ring compared with unsubstituted analogues, reducing the number of accessible ring conformers and potentially enhancing target-binding specificity [1]. Commercially, the title compound is available as a racemic mixture; however, the defined chiral center provides a handle for future enantiomeric resolution, which is not possible with achiral morpholine scaffolds.

Chirality Conformational restriction Stereochemistry

Modulated Basicity Relative to 4-Morpholinobutanoic Acid Derivatives

The morpholine nitrogen pKa is sensitive to ring substitution. 2‑Ethylmorpholine exhibits a predicted pKa of 9.01 , whereas unsubstituted morpholine has a measured pKa of 8.33 [1]. The 0.68-unit increase in basicity means that at physiological pH 7.4, the title compound has a marginally higher fraction of protonated amine species compared with unsubstituted morpholine-containing analogues such as 2‑morpholinobutanoic acid hydrochloride (where the morpholine nitrogen pKa is estimated at ~8.3) [2]. For the carboxylic acid group, the acid pKa of structurally related 2‑morpholin‑4‑yl‑butyric acid hydrochloride is 3.19 [2]; the 2‑ethyl substituent is not expected to significantly perturb this value. The net result is a compound that exists predominantly as a zwitterion at physiological pH but with a slightly shifted amine protonation equilibrium that may influence interactions with negatively charged biological surfaces or ion‑pair formation.

pKa Ionization state Basicity

Differentiated Synthetic Accessibility and Procurement Purity Relative to Non-Ethylated Analogues

The title compound requires a dedicated synthetic sequence involving 2‑ethylmorpholine as a key intermediate, whereas the simpler 2‑morpholinobutanoic acid can be prepared via direct N‑alkylation of morpholine with α‑bromobutyric acid esters . This added synthetic complexity is reflected in procurement lead times and pricing. The hydrochloride salt of the title compound is listed at €236 for 50 mg (€4,720/g) from CymitQuimica and $399 for 100 mg ($3,990/g) from Biosynth , with a typical delivery window of 3–4 weeks. In comparison, 3‑methyl‑2‑(morpholin‑4‑yl)butanoic acid hydrochloride (CAS 161837‑11‑2) is available at substantially lower cost from multiple suppliers . The title compound is supplied at ≥95 % purity , which is equivalent to the purity level of most comparator morpholino-butanoic acids; however, the limited number of suppliers and batch‑dependent availability make proactive procurement planning essential for projects requiring gram‑scale quantities.

Synthetic accessibility Purity Procurement

Optimal Application Scenarios for 2-(2-Ethylmorpholin-4-yl)butanoic Acid Hydrochloride in Research and Industrial Settings


Chiral Building Block for Enantioselective Medicinal Chemistry Campaigns

The morpholine‑ring chiral center introduced by the 2‑ethyl group provides a stereochemically defined scaffold that is absent in achiral morpholine-butanoic acid analogues such as 2‑morpholinobutanoic acid and 4‑morpholin‑4‑ylbutanoic acid . Medicinal chemistry teams exploring targets with chiral binding pockets can use this compound to probe enantioselective interactions; subsequent resolution of the racemate can yield enantiopure intermediates for structure‑activity relationship (SAR) studies, a workflow not accessible with achiral scaffolds. The elevated lipophilicity relative to unsubstituted analogues also makes the compound more suitable for cell‑based phenotypic screens where passive membrane permeability is critical [1].

Drug-Impurity Reference Standard in Morpholine-Containing API Quality Control

Suppliers list the compound for use as a drug-impurity reference substance [2]. Its unique 2‑ethylmorpholine signature distinguishes it from more common morpholine impurities (e.g., unsubstituted morpholine or N‑ethylmorpholine contaminants). Analytical laboratories can employ it as a qualified reference standard for HPLC, LC‑MS, or NMR impurity profiling in active pharmaceutical ingredients (APIs) whose synthetic routes involve 2‑ethylmorpholine intermediates, ensuring regulatory compliance and batch‑to‑batch consistency.

Structure–Activity Relationship (SAR) Studies on Morpholine Conformational Effects

The conformational restriction imposed by the 2‑ethyl substituent provides a tool for probing the role of morpholine ring dynamics in target binding [1]. When compared side‑by‑side with the more flexible 2‑morpholinobutanoic acid, any differential biological activity can be attributed, at least in part, to conformational pre‑organization of the morpholine ring. This makes the title compound a valuable negative or positive control in SAR campaigns aiming to optimize ligand pre‑organization and entropic binding penalties.

pKa‑Dependent Solubility and Formulation Optimization Studies

The 0.68‑unit elevation in morpholine nitrogen pKa relative to unsubstituted morpholine alters the compound’s ionization profile at physiological and formulation‑relevant pH values. Pre‑formulation scientists can use this compound to systematically study the impact of amine basicity on salt selection, pH‑solubility profiles, and ion‑pair formation with counterions, providing data that cannot be obtained using more basic or less basic morpholine analogues.

Quote Request

Request a Quote for 2-(2-Ethylmorpholin-4-yl)butanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.